2,5-Dioxopyrrolidine-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

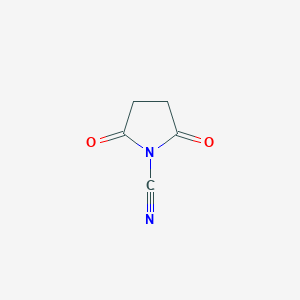

2,5-Dioxopyrrolidine-1-carbonitrile, also known by its IUPAC name 1-cyano-2,5-pyrrolidinedione, is a chemical compound with the molecular formula C5H4N2O2 and a molecular weight of 124.1 g/mol . This compound is characterized by its pyrrolidine ring structure, which contains both a nitrile group and two keto groups. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Dioxopyrrolidine-1-carbonitrile can be synthesized through the reaction of succinimide with cyanogen bromide . This reaction typically involves the use of an organic solvent and is carried out under controlled temperature conditions to ensure the desired product yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques. The process involves the careful handling of reagents and adherence to safety protocols to prevent any hazardous reactions.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dioxopyrrolidine-1-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,5-Dioxopyrrolidine-1-carbonitrile has shown promise in drug development, particularly as a precursor for synthesizing various pharmaceutical compounds. Its structure allows it to act as a versatile building block in the synthesis of biologically active molecules.

- Prodrug Development : The compound's ability to undergo hydrolysis makes it suitable for designing prodrugs, which can improve the bioavailability of active pharmaceutical ingredients (APIs) by modifying their solubility and permeability.

Anticancer Research

Recent studies have highlighted the potential of this compound derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion. By inhibiting IDO, these compounds may enhance anti-tumor immunity.

Case Study :

A study demonstrated that derivatives of this compound exhibited significant activity against tumor growth in mouse models by modulating tryptophan metabolism through the kynurenine pathway .

Biochemical Applications

The compound has been investigated for its role in enhancing monoclonal antibody production in recombinant cell cultures. It has been shown to increase cell-specific productivity while maintaining cell viability.

- Monoclonal Antibody Production : Research indicates that this compound can suppress cell growth while increasing glucose uptake and ATP levels during antibody production processes .

Future Perspectives

Research is ongoing to further explore the potential applications of this compound in various fields:

- Drug Development : Continued exploration into its role as a prodrug or as part of combination therapies for cancer treatment.

- Biotechnology : Investigating its potential in optimizing bioprocesses for producing therapeutic proteins and antibodies.

Mecanismo De Acción

The mechanism of action of 2,5-Dioxopyrrolidine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes . This inhibition can lead to anticonvulsant effects, making the compound a potential candidate for the development of new therapeutic agents.

Comparación Con Compuestos Similares

- 2,5-Dioxopyrrolidine-1-yl carbonate

- 2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides

Comparison: 2,5-Dioxopyrrolidine-1-carbonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity compared to similar compounds like 2,5-Dioxopyrrolidine-1-yl carbonate and 2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides . These structural differences influence their respective chemical behaviors and potential applications. For example, the presence of the nitrile group in this compound allows for specific nucleophilic substitution reactions that are not possible with its analogs.

Actividad Biológica

Chemical Identity

2,5-Dioxopyrrolidine-1-carbonitrile, also known as 1-cyano-2,5-pyrrolidinedione, has the molecular formula C5H4N2O2 and a molecular weight of approximately 124.1 g/mol. This compound is recognized for its diverse applications in chemistry and biology, particularly in the development of pharmaceuticals and specialty chemicals .

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Notably, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition plays a significant role in various physiological processes and suggests potential therapeutic applications in treating conditions such as epilepsy and other neurological disorders .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of derivatives related to this compound. A series of hybrid pyrrolidine-2,5-dione derivatives demonstrated potent anticonvulsant activity in animal models. These compounds exhibited broad-spectrum efficacy against seizures, outperforming traditional antiepileptic drugs (AEDs) like ethosuximide and levetiracetam in certain tests .

Case Studies

- Monoclonal Antibody Production : A study investigated the effects of a compound derived from this compound on monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cells. The compound was found to suppress cell growth while increasing both the cell-specific glucose uptake rate and intracellular ATP levels. Notably, it improved mAb production by 1.5-fold compared to control conditions, indicating significant potential for biotechnological applications .

- Structure-Activity Relationship (SAR) : The structure-activity relationship studies revealed that specific structural components of the compound significantly influence its biological activity. For instance, the presence of 2,5-dimethylpyrrole as a partial structure enhanced cell-specific productivity in CHO cell cultures by improving mAb yield without compromising cell viability .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Nitrile group enhances reactivity | Anticonvulsant properties; enhances mAb production |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | Contains pyrrolidine and benzamide moieties | Increases mAb production; suppresses galactosylation |

| Hybrid Pyrrolidine Derivatives | Combines fragments from known AEDs | Broad-spectrum anticonvulsant activity |

Synthetic Routes

The synthesis of this compound typically involves reactions between succinimide and cyanogen bromide under controlled conditions. This compound serves as an intermediate for synthesizing various organic compounds and has applications in pharmaceutical development.

Industrial Applications

In addition to its biological activities, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its ability to interact with boronic acids makes it valuable in drug synthesis .

Propiedades

IUPAC Name |

2,5-dioxopyrrolidine-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c6-3-7-4(8)1-2-5(7)9/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSROIMRWFUGMQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.